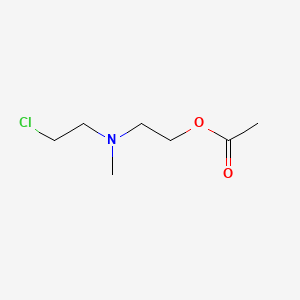
Acetylcholine mustard
概要
説明
Acetylcholine mustard is a nitrogen mustard analogue of acetylcholine, a neurotransmitter involved in various physiological functions This compound is known for its ability to form a highly reactive aziridinium ion, which is responsible for its biological activity
準備方法
The synthesis of acetylcholine mustard can be attributed to Hanby and Rydon. The process involves the formation of the aziridinium ion isomer in a polar solvent. Jackson and Hirst later modified the synthesis procedure to achieve higher yields. The synthetic route typically involves the following steps:
Formation of the aziridinium ion: This is achieved by reacting acetylcholine with a nitrogen mustard compound in a polar solvent.
Alkaline hydrolysis: The acetylated analogues are subjected to alkaline hydrolysis to obtain choline mustard and monoethylcholine mustard.
化学反応の分析
Acetylcholine mustard undergoes several types of chemical reactions, including:
Substitution reactions: The aziridinium ion formed from this compound can react with nucleophiles, leading to the substitution of the nitrogen mustard group.
Hydrolysis: The compound can undergo hydrolysis in aqueous solutions, forming various hydrolysis products.
Alkylation: this compound can alkylate nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds.
Common reagents and conditions used in these reactions include polar solvents, alkaline conditions, and nucleophilic agents. The major products formed from these reactions are typically the substituted or hydrolyzed derivatives of this compound.
科学的研究の応用
Acetylcholine mustard has several scientific research applications, including:
Neurotoxicology: It is used to study the neurotoxic effects of nitrogen mustard analogues of choline.
Pharmacology: Researchers use this compound to investigate the interactions of nitrogen mustard derivatives with muscarinic receptors.
Biochemistry: The compound is employed to study the mechanisms of action of cholinergic agents and their effects on acetylcholinesterase.
Medical research: this compound is used to explore potential therapeutic applications for conditions involving cholinergic dysfunction, such as Alzheimer’s disease.
作用機序
The biological activity of acetylcholine mustard is primarily due to the formation of the aziridinium ion. This ion can alkylate nucleophilic sites on proteins, including acetylcholinesterase, leading to the inhibition of the enzyme’s activity. The inhibition of acetylcholinesterase results in the accumulation of acetylcholine in the synaptic cleft, causing prolonged stimulation of cholinergic receptors. This mechanism is similar to that of other nerve agents, which also inhibit acetylcholinesterase.
類似化合物との比較
Acetylcholine mustard is unique among nitrogen mustard analogues due to its structural similarity to acetylcholine and its ability to form a reactive aziridinium ion. Similar compounds include:
Acetylmonoethycholine mustard: Another nitrogen mustard analogue with similar neurotoxic effects.
Ethoxycholine mustard: A related compound used in similar research applications.
Choline mustard: Obtained by alkaline hydrolysis of acetylated analogues.
Monoethylcholine mustard: Another derivative obtained through similar synthetic routes.
These compounds share similar mechanisms of action and are used in various research applications to study cholinergic function and neurotoxicity.
特性
IUPAC Name |
2-[2-chloroethyl(methyl)amino]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2/c1-7(10)11-6-5-9(2)4-3-8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZICNJLDEMDMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(C)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189902 | |
| Record name | Acetylcholine mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36375-30-1 | |
| Record name | Acetylcholine mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036375301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylcholine mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



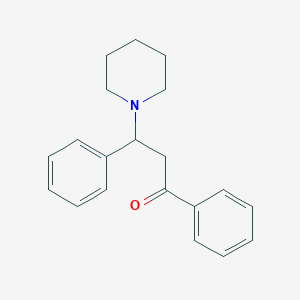
![Pyridine, 2,6-bis[(methylthio)methyl]-](/img/structure/B1213072.png)
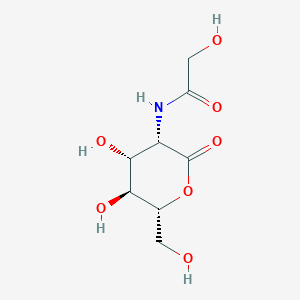
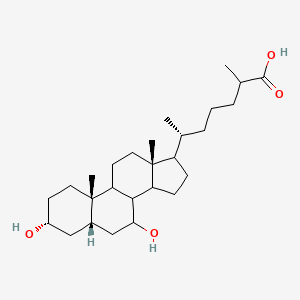
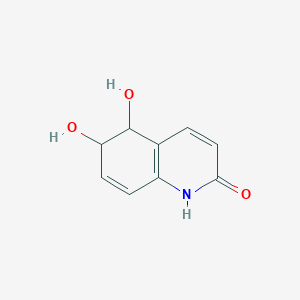

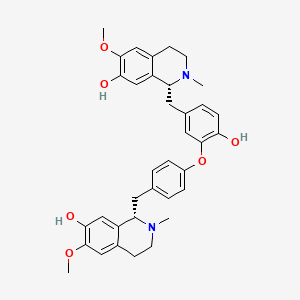
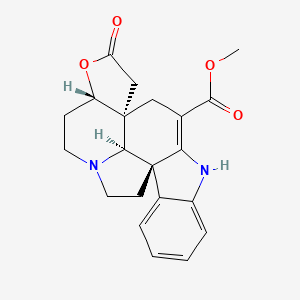
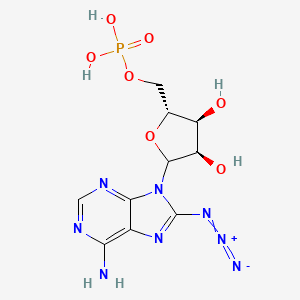
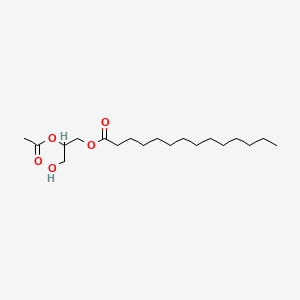
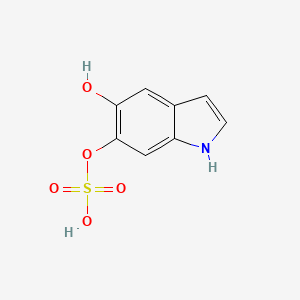
![(4-Fluorophenyl)(8-methyl-8-azabicyclo[3.2.1]oct-2-yl)methanone](/img/new.no-structure.jpg)
